1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- is a compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused with a pyridine ring. The structural resemblance between imidazopyridines and purines has prompted extensive biological investigations to assess their potential therapeutic significance . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- involves several synthetic routes. One common method includes the regioselective approach for the synthesis of substituted imidazopyridines using various catalysts . The reaction conditions typically involve the use of solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or Raney nickel. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions include various substituted imidazopyridines with potential biological activity .
Wissenschaftliche Forschungsanwendungen
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- has been extensively studied for its scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- involves its interaction with various molecular targets and pathways. It acts as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it influences the activity of enzymes involved in carbohydrate metabolism and other cellular pathways necessary for the proper functioning of cancerous cells and pathogens .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- can be compared with other similar compounds, such as:
Imidazo(4,5-b)pyridine: This compound also has an imidazole ring fused with a pyridine ring but differs in the position of the nitrogen atoms.
Imidazo(1,2-a)pyridine: Another isomeric form with different biological activity and therapeutic potential.
The uniqueness of 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(3-chlorophenyl)- lies in its specific substitution pattern and its ability to modulate various biological pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
75007-98-6 |
---|---|
Molekularformel |
C12H7Cl2N3 |
Molekulargewicht |
264.11 g/mol |
IUPAC-Name |
4-chloro-2-(3-chlorophenyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-3-1-2-7(6-8)12-16-9-4-5-15-11(14)10(9)17-12/h1-6H,(H,16,17) |
InChI-Schlüssel |
ZSZLOPDLODSHDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.